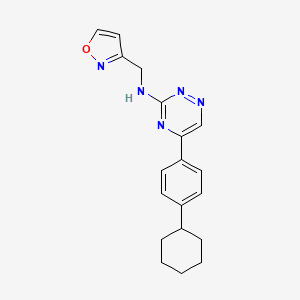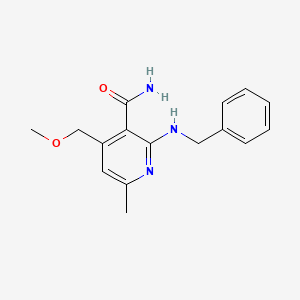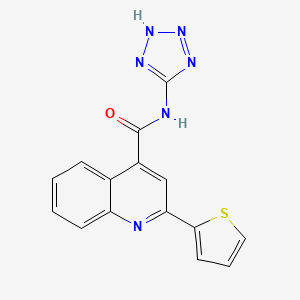![molecular formula C23H23N3O2 B6139477 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide, also known as NPT-440, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide acts as an inhibitor of several enzymes, which leads to the inhibition of various cellular processes. It inhibits the activity of phosphodiesterase, which results in the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase A and protein kinase G, respectively, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide also inhibits the activity of histone deacetylase, which results in the modulation of gene expression. Additionally, it inhibits the activity of proteasome, which leads to the accumulation of misfolded proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various diseases. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It is also relatively stable and has a long half-life, which makes it suitable for long-term studies. However, one limitation of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide is that it may have off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide. One potential direction is the development of more specific and potent inhibitors of the enzymes targeted by N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide. Another direction is the investigation of the potential therapeutic applications of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide in other diseases such as cardiovascular disease and metabolic disorders. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide in humans is necessary to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide involves a multistep process that starts with the reaction of 1-naphthylmethylamine and ethyl acetoacetate to form the intermediate 1-(1-naphthylmethyl)-3-oxo-1,3-dihydro-2H-pyrrole-5-carboxylic acid ethyl ester. The intermediate is then reacted with 4-pyridinecarboxaldehyde to form the final product, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide.
Aplicaciones Científicas De Investigación
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, histone deacetylase, and proteasome. These enzymes play a crucial role in the development and progression of various diseases.
Propiedades
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(9-8-17-10-12-24-13-11-17)25-20-14-23(28)26(16-20)15-19-6-3-5-18-4-1-2-7-21(18)19/h1-7,10-13,20H,8-9,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNDWPUNCGDHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)
![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)

![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)

![1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B6139443.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)

![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)